molecular formula C15H17N3O3 B12887693 N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12887693
M. Wt: 287.31 g/mol
InChI Key: MOZHPCKOHCTZLG-UHFFFAOYSA-N
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Description

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through an isobutyryloxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

    Formation of Quinolin-8-yloxy Intermediate: The quinoline ring is functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions where quinoline is reacted with an appropriate alkylating agent.

    Introduction of Acetimidamide Group: The acetimidamide moiety is introduced via a condensation reaction between the quinolin-8-yloxy intermediate and an isobutyryloxy acetimidamide precursor.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety. Key steps include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for large-scale reactions.

    Catalyst Selection: Catalysts such as ruthenium or palladium complexes may be used to facilitate specific bond formations.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring or the acetimidamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium (Pd) and ruthenium (Ru) are often employed to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction can produce more saturated derivatives with altered electronic properties.

    Substitution: Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The acetimidamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yloxy-acetic acid: This compound shares the quinoline moiety but differs in the functional groups attached, leading to different reactivity and applications.

    Quinolin-8-yloxy-acetic acid ethyl ester: Similar in structure but with an ethyl ester group, affecting its solubility and reactivity.

    Quinolin-8-yloxy-phthalonitrile:

Uniqueness

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-methylpropanoate

InChI

InChI=1S/C15H17N3O3/c1-10(2)15(19)21-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18)

InChI Key

MOZHPCKOHCTZLG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CC(C)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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